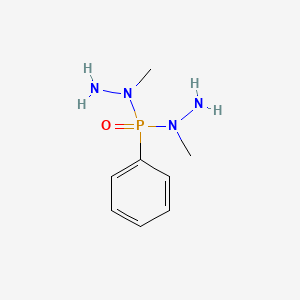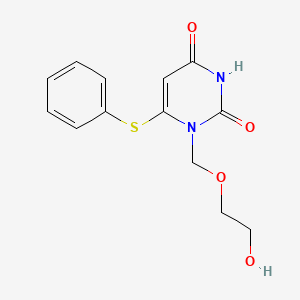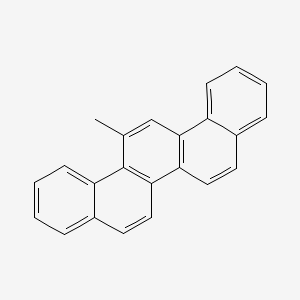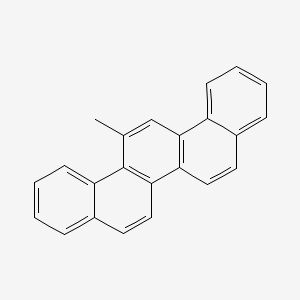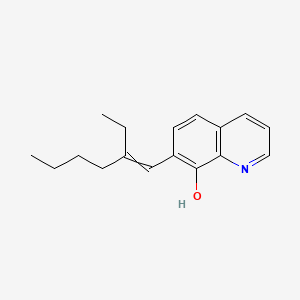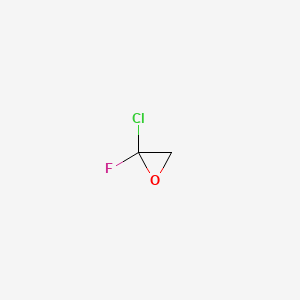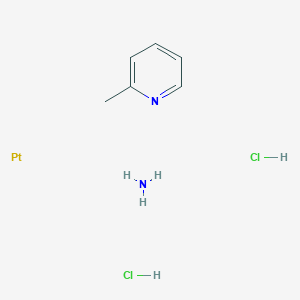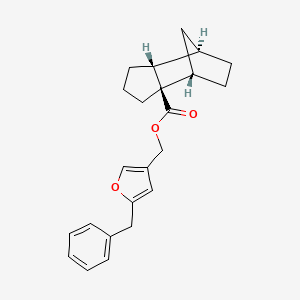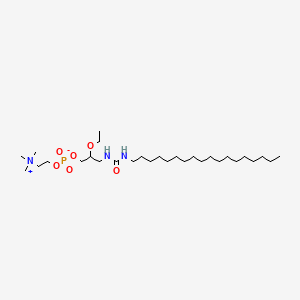
rac-3-Octadecanureido-2-ethoxypropyl phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-3-Octadecanureido-2-ethoxypropyl phosphocholine: is a synthetic compound that belongs to the class of phosphocholine derivatives. It is characterized by its unique structure, which includes an octadecanureido group, an ethoxypropyl chain, and a phosphocholine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-3-Octadecanureido-2-ethoxypropyl phosphocholine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Octadecanureido Group: This step involves the reaction of octadecanoic acid with a suitable amine to form the octadecanureido group.
Introduction of the Ethoxypropyl Chain: The ethoxypropyl chain is introduced through an etherification reaction, where an appropriate alcohol reacts with the intermediate compound.
Attachment of the Phosphocholine Moiety: The final step involves the phosphorylation of the intermediate compound to introduce the phosphocholine moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: rac-3-Octadecanureido-2-ethoxypropyl phosphocholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
rac-3-Octadecanureido-2-ethoxypropyl phosphocholine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of phosphocholine derivatives and their reactivity.
Biology: The compound is investigated for its potential biological activities, including its effects on cell membranes and signaling pathways.
Medicine: Research explores its potential therapeutic applications, such as in drug delivery systems and as a component of lipid-based formulations.
Industry: The compound is used in the development of new materials and formulations, including surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of rac-3-Octadecanureido-2-ethoxypropyl phosphocholine involves its interaction with biological membranes and proteins. The phosphocholine moiety can mimic natural phospholipids, allowing the compound to integrate into cell membranes and affect their properties. This can influence various cellular processes, including signaling pathways and membrane fluidity. The molecular targets and pathways involved may include protein kinase C and other membrane-associated proteins.
Comparaison Avec Des Composés Similaires
- rac-3-Octadecanamido-2-ethoxypropan-1-ol phosphocholine
- rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine
- rac-3-Octadecanamido-2-methoxypropan-1-ol phosphocholine
Comparison: rac-3-Octadecanureido-2-ethoxypropyl phosphocholine is unique due to its specific combination of an octadecanureido group, an ethoxypropyl chain, and a phosphocholine moiety. This unique structure may confer distinct biological activities and properties compared to similar compounds. For example, the presence of the octadecanureido group may enhance its interaction with certain proteins or membranes, making it a valuable compound for specific research applications.
Propriétés
Numéro CAS |
112989-09-0 |
|---|---|
Formule moléculaire |
C29H62N3O6P |
Poids moléculaire |
579.8 g/mol |
Nom IUPAC |
[2-ethoxy-3-(octadecylcarbamoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H62N3O6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-30-29(33)31-26-28(36-7-2)27-38-39(34,35)37-25-24-32(3,4)5/h28H,6-27H2,1-5H3,(H2-,30,31,33,34,35) |
Clé InChI |
IMUXPCJVQLNCHP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


